molecular formula C17H16N2O5S B377879 ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312604-55-0

ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B377879
M. Wt: 360.4g/mol
InChI Key: GXLYPHDDPJOMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that is part of the thiophene family . Thiophenes are known for their biological activity and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . An interesting cyclization occurs when the amino-ester reacts with ethyl isothiocyanate, resulting in the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N affords the acylated ester .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic methods such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 94–97 °C and an IR spectrum with peaks at 2983 (C–H str.), 1592 (C=C str.), 1649 (C=N str.), 1699 (C=O str., carbonyl), 1268 (C–O–C str.), 696 (C–S–C str., thiophene ring), 1533, 1344 (N–O str., aromatic) .

Future Directions

The compound has shown promising results in in vitro and in vivo studies, particularly in its antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its potential as a therapeutic agent, particularly in the field of cancer treatment .

properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-11-7-5-9-13(11)25-16(14)18-15(20)10-6-3-4-8-12(10)19(22)23/h3-4,6,8H,2,5,7,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYPHDDPJOMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.